(5-Bromopyridin-3-yl)methanamine
Overview
Description
“(5-Bromopyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 135124-70-8 . It has a molecular weight of 187.04 and is typically a pale-yellow to yellow-brown solid . The IUPAC name for this compound is (5-bromo-3-pyridinyl)methylamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H7BrN2 . The exact mass is 185.979248 .Physical and Chemical Properties Analysis
“this compound” has a density of 1.6±0.1 g/cm3 . Its boiling point is 269.4±25.0 °C at 760 mmHg . The flash point is 116.7±23.2 °C . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Biological Applications
(5-Bromopyridin-3-yl)methanamine has been utilized as a core compound in the synthesis of various derivatives with significant biological activities. The compound was used in the synthesis of azetidine derivative, which was subsequently tested for antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013). Additionally, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists. These derivatives showed significant ERK1/2 phosphorylation-preferring activity and robust antidepressant-like activity, suggesting a potential role in mental health therapeutics (Sniecikowska et al., 2019).
Antimicrobial and Anticancer Studies
The compound has been involved in the synthesis of metal complexes with antimicrobial and anticancer properties. For instance, complexes synthesized with this compound showed promising antimicrobial and anticancer activities, with certain metal complexes exhibiting good efficacy results (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021). Moreover, quinoline derivatives carrying a 1,2,3-triazole moiety synthesized from this compound demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Bone Disorder Treatment
The compound has been part of the synthesis process for treating bone disorders. Specifically, a high-throughput screening identified a compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system, showing a dose-dependent increase in the trabecular bone formation rate in rats (Pelletier et al., 2009).
Safety and Hazards
“(5-Bromopyridin-3-yl)methanamine” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUHYNMITHDQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629407 | |
Record name | 1-(5-Bromopyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135124-70-8 | |
Record name | 1-(5-Bromopyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)-5-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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